

Laniquidar (R101933): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Laniquidar. Detailed experimental protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their studies. Furthermore, this document includes visualizations of the proposed mechanism of action and a representative experimental workflow to facilitate a deeper understanding of its function and application. Despite its promise in preclinical studies, the clinical development of Laniquidar was discontinued due to low bioavailability and high inter-patient variability.[1] Nevertheless, it remains a valuable tool for in vitro and in vivo research aimed at understanding and overcoming P-gp-mediated MDR.

Chemical Structure and Physicochemical Properties

Laniquidar is a benzazepine derivative with the chemical name methyl 11-(1-(4-quinolin-2-ylmethoxy)phenethyl)piperidin-4ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-3-carboxylate.[1] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Laniquidar (R101933)

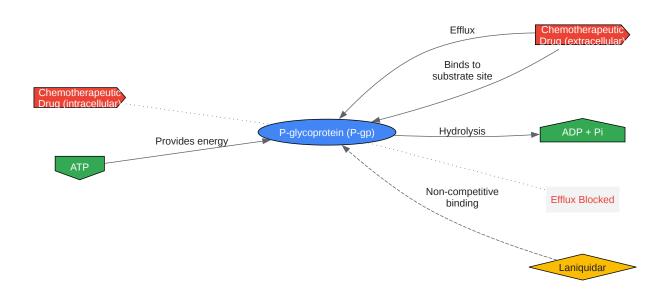


Property	Value	Reference
Chemical Formula	C37H36N4O3	[1]
Molecular Weight	584.72 g/mol	[1]
CAS Number	197509-46-9	
IUPAC Name	methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidi n-4-ylidene)-6,11-dihydro-5H- imidazo[2,1-b][2]benzazepine- 3-carboxylate	[1]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	-
IC ₅₀ for P-gp	0.51 μΜ	-

Mechanism of Action: P-glycoprotein Inhibition

Laniquidar functions as a non-competitive inhibitor of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. Laniquidar is believed to bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that hinders the protein's ability to hydrolyze ATP.[1] This inhibition of ATP hydrolysis prevents the energy-dependent efflux of P-gp substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.





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Mechanism of P-gp Inhibition by Laniquidar

Preclinical Pharmacokinetics and ADME Profile

The clinical development of **Laniquidar** was halted due to poor pharmacokinetic properties, specifically low oral bioavailability and high inter-patient variability. While detailed preclinical pharmacokinetic data in rodents is not readily available in the public domain, it is understood that the plasma concentrations achieved in patients were comparable to those required to overcome paclitaxel resistance in preclinical rodent models. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent.

Table 2: Summary of Preclinical ADME/PK Parameters for a Typical P-gp Inhibitor (Data for Laniquidar not available)



Parameter	Typical Value Range	Significance
Oral Bioavailability (F%)	< 10% (for many P-gp inhibitors)	Low oral absorption is a common challenge for this class of compounds.
Plasma Protein Binding	> 90%	High binding can limit the free fraction of the drug available to interact with P-gp.
Volume of Distribution (Vd)	High	Indicates extensive distribution into tissues.
Clearance (CL)	Moderate to High	Reflects the rate of elimination from the body.
Half-life (t1/2)	Variable	Determines the dosing frequency.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize P-gp inhibitors like **Laniquidar**. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

P-gp Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

- P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and parental sensitive cells (e.g., OVCAR-8, K562)
- Rhodamine 123 (stock solution in DMSO)
- Laniquidar (stock solution in DMSO)

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- Positive control inhibitor (e.g., Verapamil)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom plates
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **Laniquidar** and the positive control in culture medium. Remove the culture medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
- Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 μ M. Incubate for 1 hour at 37°C in the dark.
- Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS. Add 100 μL of fresh, pre-warmed culture medium (with or without the test compounds) and incubate for 2 hours at 37°C to allow for efflux.
- Fluorescence Measurement: After the efflux period, remove the medium and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing a detergent (e.g., 1% Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).
- Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control cells. Plot the percentage of inhibition against the logarithm of the **Laniquidar** concentration and determine the IC₅₀ value.



Preparation

Seed P-gp overexpressing and parental cells Prepare serial dilutions of Laniquidar

Assay Procedure

Treat cells with Laniquidar (1 hour)

Load cells with Rhodamine 123 (1 hour)

Allow efflux of Rhodamine 123 (2 hours)

Lyse cells and measure intracellular fluorescence

Data Analysis

Calculate % inhibition

Determine IC50 value

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Workflow for a Rhodamine 123 Efflux Assay

Cytotoxicity Assay (MTT Assay)



This assay assesses the intrinsic cytotoxicity of **Laniquidar** and its ability to potentiate the cytotoxicity of chemotherapeutic agents in MDR cells.

Materials:

- MDR and sensitive cancer cell lines
- Laniquidar (stock solution in DMSO)
- Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Laniquidar** alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
 Determine the IC₅₀ values for each treatment condition.



P-gp ATPase Activity Assay

This assay measures the effect of **Laniquidar** on the ATP hydrolysis activity of P-gp.

Materials:

- P-gp-rich membrane vesicles (e.g., from High-Five insect cells infected with a baculovirus expressing P-gp)
- Laniquidar (stock solution in DMSO)
- Positive control substrate (e.g., Verapamil)
- ATP
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)
- Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
- · 96-well plates
- Microplate reader

Procedure:

- Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and serial dilutions of Laniquidar or the positive control.
- Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
- Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi detection.
- Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).



Data Analysis: Generate a standard curve using known concentrations of phosphate.
 Calculate the amount of Pi released in each well and determine the effect of Laniquidar on P-gp ATPase activity (stimulation or inhibition).

Conclusion

Laniquidar (R101933) is a well-characterized third-generation P-glycoprotein inhibitor that serves as a critical tool for researchers investigating multidrug resistance. While its clinical development was halted, its potent in vitro activity and known mechanism of action make it an invaluable compound for preclinical studies. The information and protocols provided in this technical guide are intended to support the scientific community in utilizing **Laniquidar** to further our understanding of P-gp function and to develop novel strategies to overcome drug resistance in cancer and other diseases.

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- To cite this document: BenchChem. [Laniquidar (R101933): A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684370#chemical-structure-and-properties-of-laniquidar-r101933]

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